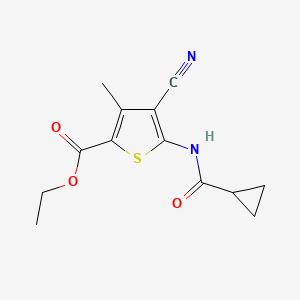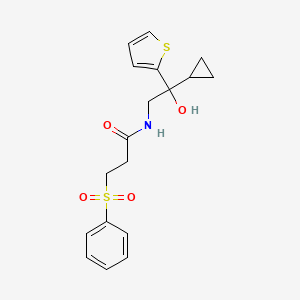![molecular formula C22H15F3N4O2 B2508620 N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 942005-93-8](/img/structure/B2508620.png)
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide" is a heterocyclic molecule that is part of a broader class of compounds with potential therapeutic applications. Research has shown that related compounds, such as N-pyridyl and pyrimidine benzamides, have been identified as KCNQ2/Q3 potassium channel openers, which are active in animal models of epilepsy and pain . These compounds have been synthesized and characterized using various spectroscopic and structural analysis techniques, including NMR, FT-IR, MS, and X-ray diffraction .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the use of directing groups and CO surrogates for the carbonylative synthesis of phthalimide motifs . Another approach includes the methylation of specific positions on the pyridine moiety to enhance biological properties, such as analgesic effects . These methods demonstrate the versatility and adaptability of synthetic routes to obtain compounds with desired biological activities and properties.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using single-crystal X-ray diffraction and density functional theory (DFT) calculations . These studies provide detailed insights into the molecular geometry, hydrogen bonding patterns, and crystal packing, which are crucial for understanding the compound's interactions and stability. The optimized structures obtained from DFT calculations are consistent with the experimental data, confirming the reliability of theoretical methods in predicting molecular structures.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups and molecular structure. The presence of benzamide and pyrimidine moieties suggests potential for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The reactivity can also be influenced by the presence of substituents, such as methyl groups or halogens, which can direct the course of reactions and affect the electronic properties of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their spectroscopic signatures and theoretical calculations. FT-IR, NMR, and Mass spectroscopy provide information on the vibrational wavenumbers, chemical shifts, and molecular weights, respectively . Additionally, properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties can be assessed through DFT calculations, offering insights into the electronic characteristics and potential applications of the compound .
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Anticancer Properties and Mechanism of Action
The compound has shown promise in cancer research, notably in the context of histone deacetylase (HDAC) inhibition. HDAC inhibitors are known to block cancer cell proliferation and induce apoptosis. For instance, a related compound, MGCD0103, was identified as an orally active HDAC inhibitor with significant antitumor activity, highlighting the therapeutic potential of similar compounds in oncology (Zhou et al., 2008).
2. Analytical Applications in Drug Quality Control
In the field of analytical chemistry, techniques such as nonaqueous capillary electrophoresis have been developed to separate and identify related substances, including similar chemical structures. This method has been applied for quality control of pharmaceutical compounds, demonstrating the utility of related pyrido[2,3-d]pyrimidin compounds in ensuring the purity and efficacy of drugs (Ye et al., 2012).
3. Metabolism and Pharmacokinetics Studies
Research on the metabolism of related compounds in clinical settings, such as flumatinib, provides insights into the metabolic pathways and pharmacokinetics of these chemicals. Understanding the metabolism is crucial for drug development and optimizing therapeutic efficacy (Gong et al., 2010).
4. Electronic and Material Science Applications
Compounds with pyrido[2,3-d]pyrimidin structures have also been explored for their electronic properties. Research into intramolecular and intermolecular hydrogen bonds in related compounds has shown potential for developing high-mobility electron transporting materials, which could be applied in organic light-emitting devices (Yin et al., 2016).
5. Inhibition of Transcription Factors
The modification of the pyrimidine portion of certain compounds has led to the discovery of inhibitors for transcription factors such as NF-kappaB and AP-1. These transcription factors are involved in various cellular processes, including inflammation and cancer, making such inhibitors valuable for therapeutic applications (Palanki et al., 2000).
Mecanismo De Acción
This compound has been found to inhibit PIM-1 kinase, a type of enzyme that plays a role in cell survival and proliferation . It has shown potent cytotoxicity against MCF-7 cells, a type of breast cancer cell line . Moreover, it has been found to activate apoptosis (programmed cell death) in these cells .
Propiedades
IUPAC Name |
N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O2/c1-13-27-19-17(9-5-11-26-19)21(31)29(13)15-7-4-6-14(12-15)28-20(30)16-8-2-3-10-18(16)22(23,24)25/h2-12H,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDBUSUNENTVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide](/img/structure/B2508541.png)

![3-(2-Hydroxy-4,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2508543.png)



![2-(2-chloro-6-fluorobenzyl)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2508550.png)
![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2508554.png)
![(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2508555.png)

![benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B2508557.png)
![4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2508559.png)
![2-[2-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B2508560.png)